molecular formula C12H16N2O2S B13184714 2-methyl-1-propyl-1H-indole-3-sulfonamide

2-methyl-1-propyl-1H-indole-3-sulfonamide

Cat. No.: B13184714
M. Wt: 252.33 g/mol
InChI Key: VPJBZUUBEJLEAN-UHFFFAOYSA-N
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Description

2-methyl-1-propyl-1H-indole-3-sulfonamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This compound, specifically, features a sulfonamide group attached to the indole ring, which can enhance its biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-methyl-1-propyl-1H-indole with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-propyl-1H-indole-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-methyl-1-propyl-1H-indole-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-methyl-1-propyl-1H-indole-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-propyl-1H-indole-3-carboxamide
  • 2-methyl-1-propyl-1H-indole-3-sulfonic acid
  • 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride

Uniqueness

What sets 2-methyl-1-propyl-1H-indole-3-sulfonamide apart from similar compounds is its specific sulfonamide group, which can enhance its biological activity and make it a more potent inhibitor of certain enzymes .

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

2-methyl-1-propylindole-3-sulfonamide

InChI

InChI=1S/C12H16N2O2S/c1-3-8-14-9(2)12(17(13,15)16)10-6-4-5-7-11(10)14/h4-7H,3,8H2,1-2H3,(H2,13,15,16)

InChI Key

VPJBZUUBEJLEAN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C2=CC=CC=C21)S(=O)(=O)N)C

Origin of Product

United States

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